molecular formula C5H10N2O B13566395 N-methylazetidine-2-carboxamide CAS No. 1697240-19-9

N-methylazetidine-2-carboxamide

Cat. No.: B13566395
CAS No.: 1697240-19-9
M. Wt: 114.15 g/mol
InChI Key: QVSUDDUBYYZVKX-UHFFFAOYSA-N
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Description

N-Methylazetidine-2-carboxamide, available as its hydrochloride salt (CAS 1696683-26-7), is a synthetically valuable azetidine-containing building block in medicinal chemistry and drug discovery research . The compound's molecular formula is C5H11ClN2O with a molecular weight of 150.61 . Azetidine rings are increasingly important in pharmaceutical research as they introduce significant conformational restriction into peptide chains and other molecules. This restriction, often identified by techniques like 1H NMR as a γ-type reverse turn, can profoundly influence a molecule's biological activity by pre-organizing its structure for target binding . Structure-Activity Relationship (SAR) studies on similar azetidine-containing dipeptides have demonstrated that substitutions at the N- and C-terminus are critical for optimizing biological activity, with specific aliphatic or unsubstituted carboxamide groups often being essential for potent effects . This compound serves as a versatile precursor for such investigations. Researchers utilize this chemical scaffold in the design and synthesis of potential therapeutic agents, particularly in developing protease inhibitors and other targeted biologics. Its core structure is a key intermediate for exploring molecular interactions and optimizing pharmacological properties. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1697240-19-9

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

N-methylazetidine-2-carboxamide

InChI

InChI=1S/C5H10N2O/c1-6-5(8)4-2-3-7-4/h4,7H,2-3H2,1H3,(H,6,8)

InChI Key

QVSUDDUBYYZVKX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCN1

Origin of Product

United States

Advanced Synthetic Methodologies for N Methylazetidine 2 Carboxamide and Its Analogues

Strategies for Stereoselective and Enantiopure Azetidine (B1206935) Ring Construction

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone for the synthesis of the azetidine ring, particularly for derivatives of azetidine-2-carboxylic acid. nih.govacs.org This strategy typically involves the formation of a carbon-nitrogen bond through the nucleophilic displacement of a leaving group by an amine within the same molecule. acs.org

A common precursor for this approach is a γ-amino acid derivative where the γ-carbon is functionalized with a suitable leaving group, such as a halide or a sulfonate ester. For instance, α,γ-diaminobutyric acid can be converted to γ-amino-α-chlorobutyric acid, which then undergoes cyclization upon treatment with a base like barium hydroxide (B78521) to form azetidine-2-carboxylic acid. wikipedia.org Another effective method involves the intramolecular alkylation of amino esters. A facile synthesis of both enantiomers of azetidine-2-carboxylic acid has been described starting from readily available chemicals, highlighting the construction of the azetidine ring via intramolecular alkylation. nih.gov

Challenges in these reactions include competing elimination reactions, which are driven by the strain of the four-membered ring being formed. acs.org However, careful selection of reaction conditions and substrates can lead to efficient cyclization. For example, a robust synthesis of 3,3-dimethylazetidine-2-carboxylic acid utilizes the 1,4-dehydrochlorination of transient γ-chloro-α-(N-alkylimino)esters. colab.ws Furthermore, palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for creating functionalized azetidines. rsc.org

Starting Material TypeCyclization StrategyKey ReagentsOutcome
γ-Amino-α-halobutyric acidBase-induced cyclizationBa(OH)₂Azetidine-2-carboxylic acid
N-substituted amino alcoholIntramolecular alkylationSOCl₂, Pd/CAzetidine-2-carboxylic acid
γ-Chloro-α-(N-alkylimino)esterReductive amination/cyclizationNaBH₃CN1-Alkyl-3,3-dimethylazetidine-2-carboxylate
Picolinamide-protected aminesPd-catalyzed C-H aminationPd catalystFunctionalized azetidines

Use of Chiral Auxiliaries and Starting Materials (e.g., Carbohydrate-derived precursors)

Achieving enantiopurity in azetidine synthesis is often accomplished through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, and are subsequently removed.

A prominent example is the use of optically active α-methylbenzylamine as both a chiral auxiliary and a nitrogen source. nih.govrsc.org In one approach, (S)-1-phenylethylamine is reacted with dimethyl 2,4-dibromopentanedioate to yield diastereomeric azetidine derivatives that can be separated and further processed. rsc.orgcapes.gov.br Similarly, (S)-phenylglycinol has been employed as a resolving agent in the synthesis of enantiomers of 2-methyl-azetidine-2-carboxylic acid. researchgate.net The diastereomeric amides formed are separable by chromatography, allowing for the isolation of enantiopure products. researchgate.net

The general strategy often involves:

Attachment of the chiral auxiliary to the achiral starting material.

A diastereoselective reaction, such as cyclization or alkylation, controlled by the auxiliary.

Separation of the diastereomers.

Removal of the chiral auxiliary to yield the enantiopure product.

Chiral AuxiliaryApplicationKey Step
(S)-1-PhenylethylamineAsymmetric synthesis of azetidine-2,4-dicarboxylic acidDiastereoselective cyclization
(S)-PhenylglycinolResolution of 2-methyl-azetidine-2-carboxylic acidFormation and separation of diastereomeric amides
tert-ButanesulfinamideGeneral synthesis of C2-substituted azetidinesDiastereoselective addition to sulfinimine

Carbohydrates also serve as valuable chiral starting materials for the synthesis of various heterocyclic compounds. nih.govnih.gov While specific examples leading directly to N-methylazetidine-2-carboxamide are less common, the principles of using the inherent chirality of sugars to construct complex, enantiopure molecules are well-established. nih.gov For instance, carbohydrate-derived aldehydes and imines can undergo hetero-Diels-Alder reactions to form functionalized heterocycles. mdpi.com

[2+2] Cycloaddition Reactions in Azetidine Synthesis

The [2+2] cycloaddition reaction, particularly the aza Paternò–Büchi reaction between an imine and an alkene, represents one of the most direct methods for constructing the azetidine ring. nih.govnih.gov This approach allows for the rapid assembly of highly functionalized azetidines. acs.orgresearchgate.net

Historically, these reactions often required UV light, but recent advancements have enabled the use of visible light, making the process milder and more accessible. nih.govspringernature.com Visible-light-mediated photocycloadditions can utilize a photocatalyst to excite an alkene to its triplet state, which then reacts with an imine to form the azetidine ring. nih.gov This method has been successfully applied to intramolecular reactions, yielding bicyclic azetidines with high diastereoselectivity. nih.gov

Intermolecular versions have also been developed, expanding the scope and utility of this strategy. researchgate.netspringernature.comnih.gov For example, a visible-light-mediated intermolecular aza Paternò–Büchi reaction using glyoxylate (B1226380) oximes as reactive intermediates allows for the synthesis of diverse, highly functionalized azetidines. These methods are noted for their operational simplicity and broad substrate tolerance. springernature.comnih.gov

Reaction TypeKey FeaturesReactants
Intramolecular aza Paternò–BüchiVisible light-enabled, high diastereoselectivityImine and alkene within the same precursor
Intermolecular aza Paternò–BüchiVisible light-mediated, broad scopeOximes and alkenes
Grind-promoted [2+2] CycloadditionSolvent-free, excellent diastereoselectivity2-Aminomalonates and chalcones

Functionalization and Derivatization Routes to the Carboxamide Moiety

Once the azetidine ring, often in the form of azetidine-2-carboxylic acid or its ester, is synthesized, subsequent functionalization is required to yield this compound.

Introduction of the Carboxamide Group

The conversion of the carboxylic acid or ester at the C2 position to a primary amide is a critical step. This transformation can be achieved through several standard organic chemistry methods.

One direct route involves the ammonolysis of an activated carboxylic acid derivative or an ester. For instance, the synthesis of (S)-1-((S)-1′-phenylethyl)azetidine-2-carboxamide has been accomplished by treating the corresponding nitrile with an ammonia (B1221849) solution. rsc.org Another procedure involves stirring the nitrile with a solution of 7 N ammonia in methanol (B129727) in the presence of sodium cyanide. rsc.org

Alternatively, modern peptide coupling reagents can be used to form the amide bond directly from the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for example, is an efficient coupling agent for forming amide bonds and has been used in the synthesis of azetidine derivatives. acs.org This method is particularly useful for sensitive substrates as it proceeds under mild conditions. The general process involves activating the carboxylic acid with the coupling agent in the presence of a base, followed by the addition of an amine source, such as ammonia.

N-Methylation Strategies

The final step in the synthesis of the target molecule is the methylation of the nitrogen atom of the azetidine ring. This can be performed on the azetidine-2-carboxamide (B111606) intermediate or at an earlier stage on the azetidine-2-carboxylic acid ester.

Reductive amination is a classic and effective method for N-methylation. This typically involves treating the secondary amine (the azetidine ring) with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride or formic acid (Eschweiler-Clarke reaction).

Another common strategy is direct alkylation using a methylating agent such as methyl iodide or dimethyl sulfate. This reaction is typically performed in the presence of a base to deprotonate the azetidine nitrogen, enhancing its nucleophilicity. Care must be taken to avoid over-alkylation or reaction at other nucleophilic sites. While literature specifically detailing the N-methylation of azetidine-2-carboxamide is sparse, the principles are well-established for related azetidine structures, such as N-methylazetidine-3-carboxamide, which can be synthesized via catalytic N-methyl amidation of the corresponding carboxylic acid.

Biocatalytic and Chemoenzymatic Transformations for Azetidine Synthesis

The application of enzymes in the synthesis of chiral heterocycles offers significant advantages in terms of selectivity and sustainability. While direct biocatalytic routes to this compound are not extensively documented, chemoenzymatic strategies and biocatalytic methods for analogous structures highlight the potential of this approach.

Biocatalysis has emerged as a powerful tool for the synthesis of pharmaceutically relevant amides and noncanonical amino acids. rug.nl Enzymes such as amide bond synthetases (ABS) and nitrile hydratases offer pathways for creating the carboxamide functionality under mild, aqueous conditions. researchgate.net For instance, the ATP-dependent ligase McbA has been shown to catalyze amide bond formation between a carboxylic acid and an amine via an acyl-adenylate intermediate, a mechanism that could theoretically be applied to the final step of this compound synthesis from azetidine-2-carboxylic acid and methylamine. researchgate.net

Another promising avenue is the use of engineered enzymes for the construction of the azetidine ring itself. In a novel approach, engineered "carbene transferase" enzymes have been utilized for the enantioselective one-carbon ring expansion of aziridines to form azetidines. researchgate.net This represents a "new-to-nature" enzymatic activity that could provide a highly stereoselective route to functionalized azetidines from readily available aziridine (B145994) precursors. researchgate.net

Chemoenzymatic strategies often combine the strengths of traditional organic synthesis with the high selectivity of biocatalysts. For example, a chemical synthesis could be used to produce a racemic or prochiral azetidine intermediate, followed by an enzymatic resolution or desymmetrization step to yield the enantiopure target compound. The reduction of azetidin-2-ones (β-lactams) to azetidines is a common synthetic step, and enzymes could potentially be employed for the enantioselective reduction of a carbonyl group within a precursor molecule. acs.org The development of versatile and sustainable catalytic strategies for producing complex amino acids and amides is a key area of academic and industrial research, suggesting that more direct biocatalytic routes for azetidine derivatives will be developed in the future. rug.nl

Optimization of Synthetic Yields, Purity, and Scalability

The transition from laboratory-scale synthesis to large-scale production of azetidine derivatives necessitates robust and optimized methodologies that ensure high yields, purity, and scalability while minimizing complex purification steps like column chromatography. acs.orgacs.org

A general method for producing enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides. acs.org This approach has been successfully scaled to the gram-scale, producing a protected azetidine product in 44% yield over three steps with a diastereomeric ratio of 85:15. acs.org A key advantage is that the diastereomers are often separable by standard chromatography, yielding enantiopure products. acs.org Interestingly, the yield for this multi-step sequence was higher on a smaller scale (66%) compared to the larger scale (44%), indicating that direct scale-up can introduce challenges that require further optimization of reaction or workup conditions. acs.org

The synthesis of densely functionalized azetidine core systems has also been achieved on a multi-gram scale (up to 20 g). nih.gov By adapting previously described conditions, researchers can access key 2-cyanoazetidine intermediates, which can be separated by flash chromatography to provide stereoisomers for further elaboration into diverse molecular scaffolds. nih.gov

Below is a table summarizing research findings on the optimization and scalability of azetidine synthesis.

Precursor/Starting MaterialKey Reaction/MethodologyScaleYieldPurity/Diastereomeric Ratio (dr)Ref.
N-Boc azetidine-2-carboxylic acidChemoselective reductionLarge-scale49% (overall)>99% ee acs.org
1,3-propanediol derivativeIn situ generation and cyclization of 1,3-bis-triflateLarge-scale61% (overall)>99% ee acs.org
3-Chloropropanal and chiral tert-butanesulfinamideCondensation and Grignard addition followed by cyclization20 mmol (gram-scale)44% (over 3 steps)85:15 dr (separable) acs.org
N-allyl amino diolsMulti-step sequence including N-alkylation and cyclization with LiHMDS20 g53% (isomer 5a), 40% (isomer 5b)Separable epimers nih.gov

Novel Synthetic Pathways and Green Chemistry Considerations

Recent advances in synthetic organic chemistry have led to the development of novel pathways for constructing the azetidine ring, with an increasing emphasis on green chemistry principles such as energy efficiency and atom economy. rsc.orgnih.gov

Photocatalysis using visible light represents a significant green advancement. The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, has been successfully employed to synthesize functionalized azetidines from 2-isoxazoline-3-carboxylates and alkenes. rsc.org This method is notable for its use of a photocatalyst activated by visible light, a mild and sustainable energy source. rsc.org Another innovative approach is a copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. nih.gov This reaction proceeds smoothly under visible light irradiation to form a range of functionalized azetidines via an uncommon 4-exo-dig cyclization, offering full control over regioselectivity. nih.gov Such methods avoid harsh reagents and high temperatures often associated with traditional cyclization reactions.

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and improve yields. One-pot synthesis of nitrogen-containing heterocycles, including azetidines, has been achieved from alkyl dihalides and primary amines under microwave irradiation in an aqueous medium. organic-chemistry.org This method is simple, efficient, and uses water as a solvent, aligning with green chemistry goals. organic-chemistry.org

Other novel strategies include palladium-catalyzed intramolecular C-H amination, which allows for the synthesis of azetidines from picolinamide-protected amines with low catalyst loading and using inexpensive reagents. rsc.orgorganic-chemistry.org Furthermore, mechanistically distinct approaches, such as the strain-release homologation of 1-azabicyclo[1.1.0]butanes, provide rapid access to densely functionalized azetidines that are otherwise difficult to synthesize. rsc.org These modern methods not only expand the toolkit for creating complex azetidine structures but also prioritize efficiency, safety, and environmental sustainability. nih.govorganic-chemistry.org

Comprehensive Spectroscopic and Advanced Structural Elucidation of N Methylazetidine 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-methylazetidine-2-carboxamide in solution. It provides detailed information about the chemical environment of each nucleus, enabling the determination of connectivity and conformational preferences.

The structure of this compound is subject to two primary conformational phenomena: the puckering of the azetidine (B1206935) ring and the restricted rotation around the amide C-N bond. The azetidine ring is not planar and undergoes rapid inversion between puckered conformations to alleviate ring strain. nih.gov Furthermore, the partial double-bond character of the amide bond restricts free rotation, leading to the possible existence of cis and trans rotamers (or conformers). mdpi.com This can result in the doubling of NMR signals for nearby protons and carbons, with the ratio of the conformers being solvent and temperature-dependent. mdpi.com

Advanced NMR techniques are required to fully characterize these dynamics. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) can be used to identify protons that are close in space, helping to distinguish between different conformers and determine the ring's puckering preference. mdpi.commdpi.com Variable-temperature NMR studies can be employed to measure the energy barrier for amide bond rotation and ring inversion by observing the coalescence of signals as the temperature is raised. mdpi.com

Expected ¹H and ¹³C NMR Data

While specific experimental data is not widely published, expected chemical shifts can be estimated based on analogous structures. The following table presents these predicted values.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C=O-~170-175
CH (Azetidine C2)~3.8-4.2 (t)~58-62
CH₂ (Azetidine C3)~2.2-2.6 (m)~25-30
CH₂ (Azetidine C4)~3.5-3.9 (t)~50-55
N-CH₃ (Amide)~2.7-2.9 (d)~26-28
NH (Amide)~7.5-8.5 (broad q)-
N-CH₃ (Ring)Not ApplicableNot Applicable
Note: These are estimated values. Actual shifts may vary depending on solvent and other experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

Advanced Mass Spectrometry Techniques for Precise Structural Confirmation and Fragmentation Studies

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are essential for confirming the elemental composition and studying the fragmentation pathways of this compound. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₅H₁₀N₂O).

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, typically yielding protonated molecules [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) of the isolated parent ion can then be used to induce fragmentation and elucidate the structure.

Predicted Adducts in High-Resolution Mass Spectrometry

Adduct Predicted m/z
[M+H]⁺115.0866
[M+Na]⁺137.0685
[M+K]⁺153.0424

The fragmentation of this compound is expected to follow patterns characteristic of cyclic amines and amides. libretexts.org Key fragmentation pathways likely include:

Amide Bond Cleavage: A common fragmentation route for amides is the cleavage of the N-CO bond, which would result in the formation of an acylium ion and the loss of methylamine, or vice-versa. nih.govrsc.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ring nitrogen is a dominant pathway for cyclic amines. libretexts.org For this molecule, this would involve the cleavage of the C2-C(O) bond.

Ring Opening: The strained four-membered ring can undergo cleavage, leading to characteristic losses of small neutral molecules like ethene (C₂H₄). youtube.com

Predicted Key Fragments in MS/MS

Proposed Fragment m/z Origin
[M+H - CH₃NH]⁺84.0444Loss of methylamino radical
[M+H - C₂H₄]⁺87.0553Ring fragmentation
[C₄H₈N]⁺70.0651Alpha-cleavage and loss of CONHCH₃
[CH₃NHCO]⁺58.0288Amide bond cleavage

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would yield precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the connectivity of this compound.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, if suitable crystals were obtained, the analysis would provide invaluable information on:

Conformation: The exact puckering of the azetidine ring and the conformation of the N-methylcarboxamide side chain (cis or trans) in the solid state would be determined.

Intermolecular Interactions: The crystal packing would reveal any intermolecular hydrogen bonds, for instance, between the amide N-H of one molecule and the carbonyl oxygen or ring nitrogen of another. These interactions govern the physical properties of the solid material.

Absolute Configuration: For a single enantiomer crystal, anomalous dispersion techniques could be used to determine the absolute stereochemistry—(R) or (S)—at the C2 chiral center without ambiguity. nih.gov

This solid-state data would serve as a crucial benchmark for validating the results of theoretical calculations and for interpreting the more complex, averaged data obtained from solution-phase NMR studies.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment

As this compound is a chiral compound, chiroptical spectroscopy techniques are powerful tools for assigning its absolute configuration in solution. The two most prominent methods are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores, such as the amide group.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption during vibrational transitions. It provides a rich fingerprint of the entire molecule's stereochemistry. VCD is particularly effective as it is sensitive to the conformations of the molecule in solution.

The standard methodology involves comparing the experimentally measured spectrum with theoretical spectra predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT). Calculations are performed for both the (R) and (S) enantiomers, often considering a Boltzmann-weighted average of several low-energy conformers. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration of the sample. This approach provides crucial stereochemical information that complements the structural data from NMR and the solid-state information from X-ray crystallography.

Theoretical and Computational Chemistry Studies on N Methylazetidine 2 Carboxamide

Quantum Chemical Calculations of Electronic Structure, Stability, and Reaction Energetics

Currently, there are no specific published quantum chemical calculations detailing the electronic structure, stability, and reaction energetics of N-methylazetidine-2-carboxamide. Research in this area for similar molecules, such as azetidine-2-carboxylic acid, has employed methods like Density Functional Theory (DFT) to understand biosynthetic pathways. For instance, studies on AZE synthases, which catalyze the formation of the azetidine (B1206935) ring from S-adenosylmethionine (SAM), have utilized quantum mechanical calculations to model the reaction mechanism. These studies suggest that the cyclization is facilitated by a specific substrate conformation and is an SN2 reaction with a feasible kinetic barrier. However, the influence of the N-methylcarboxamide group on the electronic distribution, bond lengths, and angles of the azetidine ring, as well as the energetics of potential reactions, has not been specifically elucidated.

Detailed Conformational Analysis via Molecular Mechanics and Ab Initio Methods

A detailed conformational analysis of this compound using molecular mechanics and ab initio methods is not present in the current body of scientific literature. For the parent compound, azetidine-2-carboxylic acid, and other proline analogues, extensive conformational studies have been performed. These studies are critical as the puckering of the four-membered ring and the cis/trans isomerization of the peptide bond significantly influence the secondary structure of peptides. For proline analogues, computational methods have been used to explore the potential energy surface and identify low-energy conformers. Such analyses for this compound would be essential to predict its preferred three-dimensional structure and its impact when incorporated into a peptide chain.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While molecular dynamics (MD) simulations have been employed to study azetidine-2-carboxylic acid, specific simulations for this compound are not reported. MD simulations of Aze-containing peptides have been used to evaluate its effect on peptide conformation and its interactions with solvents. These studies have involved the parameterization of Aze for force fields like GROMOS. The simulations have shown that Aze has a different hydrogen bonding potential and electrostatic interactions with water compared to proline. Similar MD studies on this compound would be necessary to understand its dynamic behavior, solvent accessibility, and the stability of its different conformations in various environments.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There is a lack of published data on the prediction of spectroscopic parameters (e.g., NMR, IR, Raman) for this compound and their validation with experimental data. For other azetidine derivatives, computational methods have been used to predict spectroscopic properties to aid in their structural elucidation. For example, predicted 1H and 13C NMR chemical shifts, as well as IR and Raman spectra, calculated using quantum chemical methods, have been compared with experimental results to confirm molecular structures. Such a study for this compound would provide a valuable fingerprint for its identification and characterization.

Mechanistic Elucidation of Chemical Transformations and Stereoselectivity via Computational Models

No computational models have been published that specifically elucidate the mechanisms of chemical transformations or the stereoselectivity of reactions involving this compound. For related compounds, computational studies have been instrumental in understanding reaction mechanisms. For instance, in the synthesis of azetidines, quantum chemical calculations have been used to explain the regioselectivity and diastereoselectivity of cyclization reactions. A similar computational investigation for this compound would be required to understand its reactivity and to guide the synthesis of its derivatives with desired stereochemistry.

Chemical Reactivity and Transformation Pathways of N Methylazetidine 2 Carboxamide

Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent ring strain of the azetidine core in N-methylazetidine-2-carboxamide makes it susceptible to ring-opening reactions under certain conditions. Generally, such reactions in azetidines are facilitated by electrophilic activation of the ring nitrogen, for instance, through protonation or Lewis acid coordination. This activation enhances the electrophilicity of the ring carbons, particularly the C4 position, making them vulnerable to nucleophilic attack.

While specific studies detailing the ring-opening of this compound are not extensively documented in publicly available literature, the general principles of azetidine chemistry suggest that it would undergo nucleophilic ring-opening. The regioselectivity of this attack would be influenced by the substituents. For this compound, nucleophilic attack is anticipated to occur preferentially at the C4 position, leading to the formation of a γ-amino acid derivative. This is because the carboxamide group at C2 is an electron-withdrawing group, which would destabilize a partial positive charge at the adjacent carbon, thus favoring attack at the less substituted C4 position.

An analogous compound, aziridine-2-carboxamide, has been shown to undergo nucleophilic ring-opening reactions with various nucleophiles, including water and thiols, often requiring acidic conditions to proceed. researchgate.net This supports the hypothesis that this compound would exhibit similar reactivity, albeit likely requiring more forcing conditions due to the lower ring strain of the four-membered ring compared to the three-membered aziridine (B145994) ring.

Ring-Expansion Reactions to Larger Heterocycles

Ring-expansion reactions of azetidines provide a synthetic route to larger, pharmaceutically relevant heterocyclic systems such as pyrrolidines and piperidines. These transformations often involve rearrangement of an intermediate formed from the azetidine. For instance, the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with a silver salt has been reported to yield 5,5-dimethylpiperidin-4-ones through a ring expansion-oxidation sequence. rsc.org

Although specific examples of ring-expansion reactions starting directly from this compound are not well-documented, the general reactivity of azetidines suggests this as a potential transformation pathway. rsc.org Such reactions could theoretically proceed through various mechanisms, including Stevens or Sommelet-Hauser rearrangements of corresponding azetidinium ylides, or through intramolecular cyclization following a ring-opening event. The presence of the carboxamide functionality could also be exploited to direct or participate in such rearrangements.

Reactions at the Azetidine Nitrogen (e.g., N-Alkylation, Acylation)

The nitrogen atom of the azetidine ring in this compound is a nucleophilic center and can readily participate in N-alkylation and N-acylation reactions. These reactions are fundamental for the further functionalization of the molecule and its incorporation into larger molecular scaffolds.

N-Alkylation: While the nitrogen is already methylated, further alkylation to form a quaternary azetidinium salt is possible. Such reactions typically involve treatment with an alkyl halide.

N-Acylation and N-Arylation: The secondary amine within the azetidine ring can be acylated or arylated. Patent literature provides examples of N-arylation of a related N-substituted azetidine-2-carboxamide (B111606). For instance, the reaction of this compound with 2-chloro-4,6-bis(trifluoromethyl)pyridine (B1611008) in the presence of a base would be expected to yield the corresponding N-aryl derivative. rsc.org A specific example from patent literature details the synthesis of a complex derivative, highlighting the utility of this compound as a building block. rsc.org

Transformations Involving the Carboxamide Functionality

The carboxamide group of this compound is a versatile functional handle that can undergo a variety of transformations.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, N-methylazetidine-2-carboxylic acid, under acidic or basic conditions. This transformation is a common step in peptide synthesis and for the generation of carboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation, which would yield N-methyl-1-(methyl)azetidin-2-yl)methanamine.

Coupling Reactions: The nitrogen of the carboxamide can also participate in coupling reactions. For example, patent literature describes the synthesis of 1-(4,6-bis(trifluoromethyl)pyridin-2-yl)-N-(4-fluorophenyl)-N-methylazetidine-2-carboxamide from this compound, indicating a reaction at the carboxamide nitrogen. rsc.org

Reactant 1Reactant 2ProductReference
This compound2-chloro-4,6-bis(trifluoromethyl)pyridine1-(4,6-bis(trifluoromethyl)pyridin-2-yl)-N-methylazetidine-2-carboxamide rsc.org

Catalytic Reactions Incorporating this compound as a Substrate

This compound can serve as a substrate in various catalytic reactions, enabling efficient and selective transformations.

Catalytic Hydrogenation: The azetidine ring itself is generally stable to catalytic hydrogenation under mild conditions. However, under more forcing conditions or with specific catalysts, the ring can be opened. More commonly, catalytic hydrogenation would be used to reduce other functional groups within a molecule containing the this compound moiety without affecting the azetidine ring.

Cross-Coupling Reactions: As mentioned previously, the azetidine nitrogen can participate in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides.

While specific catalytic reactions utilizing this compound as the primary substrate are not extensively reported, its structural motifs are found in ligands and chiral auxiliaries for various catalytic transformations.

Stereochemical Control and Diastereoselectivity in Reactions

The stereochemistry of the C2 position in this compound is a critical aspect of its reactivity, particularly when used in the synthesis of chiral molecules. The synthesis of enantiomerically pure this compound often starts from a chiral precursor, such as a derivative of an amino acid.

In reactions involving the modification of the molecule, the existing stereocenter at C2 can influence the stereochemical outcome of reactions at other positions, leading to diastereoselective transformations. For instance, in the synthesis of more complex molecules, the stereochemistry of the starting this compound derivative is often preserved throughout the reaction sequence. Patent literature describes the use of enantiomerically pure starting materials to produce enantiomerically pure final products, implying that the reactions proceed with retention of configuration at the C2 position. rsc.org

Detailed studies on the diastereoselectivity of reactions such as alkylation or additions to the azetidine ring of this compound itself are not widely available. However, research on related azetidine-2-carboxylic acid esters has shown that α-alkylation can proceed with high diastereoselectivity, controlled by the existing stereocenter and the reagents used.

N Methylazetidine 2 Carboxamide As a Versatile Synthetic Building Block and Intermediate

Incorporation into Complex Organic Architectures

The unique three-dimensional structure of the azetidine (B1206935) ring makes N-methylazetidine-2-carboxamide and its parent scaffolds valuable starting points for constructing intricate molecular frameworks. Azetidines are considered valuable building blocks for a wide range of nitrogen-containing compounds, including alkaloids and biologically active molecules. rsc.org The relative rigidity of the four-membered ring, when compared to five- or six-membered rings, allows for highly stereoselective functionalization. rsc.org

One notable application is in the synthesis of polyhydroxylated azetidines, also known as iminosugars. For instance, a synthetic strategy starting from D-glucose has been employed to create complex structures like (2S,3R,4S)-3-hydroxy-4-(hydroxymethyl)-N-methylazetidine-2-carboxylic acid. nih.gov This process involves multiple steps, including the formation of a key azetidine ring skeleton via intramolecular nucleophilic displacement, followed by a series of deprotection, reduction, or oxidation steps to yield the final complex architecture. nih.gov Such syntheses demonstrate how the core azetidine structure can be elaborated into densely functionalized and stereochemically rich molecules.

The ability to perform diastereoselective α-alkylation on related azetidine-2-carboxylic acid esters further highlights the scaffold's utility. rsc.org This control over stereochemistry is crucial when incorporating the azetidine unit into larger, complex natural product analogues or other advanced organic structures.

Table 1: Examples of Complex Architectures Derived from Azetidine Scaffolds

Precursor Scaffold Synthetic Strategy Resulting Complex Architecture Key Feature
Azetidine Iminosugar Precursor Intramolecular nucleophilic displacement, deprotection, oxidation (2S,3R,4S)-3-hydroxy-4-(hydroxymethyl)-N-methylazetidine-2-carboxylic acid nih.gov Polyhydroxylated, stereochemically dense molecule
(2S,1′S)-N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester Diastereoselective α-alkylation via N-borane complex α-Substituted azetidine-2-carboxylic acid esters rsc.org High stereocontrol in functionalization

Role in the Synthesis of Heterocyclic Compounds

Azetidines, including this compound, serve as pivotal intermediates in the synthesis of a diverse array of other heterocyclic compounds. rsc.orgmdpi.com Their strained ring system can be strategically manipulated or used as a foundation to build new ring systems. These applications are significant because heterocyclic compounds, such as azoles and azines, are core components of many synthetic drugs and natural products. nih.gov

Synthetic strategies often leverage the reactivity of the azetidine ring or its substituents. For example, functionalized azetidines can undergo ring-forming reactions to create bicyclic or spirocyclic systems. The development of methods for synthesizing new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives provides precursors that can be transformed into different small-membered azaheterocycles. researchgate.net Furthermore, azetidine derivatives have been used in multicomponent reactions, which are powerful tools for rapidly assembling complex molecules, including other N-heterocycles. rsc.org The synthesis of novel heterocyclic amino acid derivatives has been achieved through methods like the Suzuki–Miyaura cross-coupling of brominated pyrazole–azetidine hybrids, demonstrating the direct use of an azetidine scaffold to create more complex, fused heterocyclic systems. mdpi.com

Applications in Peptidomimetic and Amino Acid Analogue Synthesis

In the field of medicinal chemistry, this compound and related structures are highly valued for their application in peptidomimetics and as amino acid analogues. rsc.orgmdpi.com Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. nih.gov

Azetidine-2-carboxylic acid, the parent acid of this compound, is a well-known proline analogue. Incorporating this rigid, four-membered ring into a peptide backbone imposes significant conformational constraints. rsc.org This rigidity helps to lock the peptide into a specific bioactive conformation, a key strategy in drug design. Azetidine carboxylic acids are recognized as important building blocks for creating peptides and foldamers with predictable three-dimensional structures. researchgate.net The synthesis of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids has shown that this moiety can act as a β-turn inducer, a common secondary structure in proteins. researchgate.net This demonstrates the profound influence the azetidine ring can have on peptide conformation.

Table 2: Structural Comparison of Proline and Azetidine-2-Carboxamide (B111606) Moieties in Peptides

Feature Proline Azetidine-2-Carboxamide Moiety Implication in Peptidomimetics
Ring Size 5-membered (pyrrolidine) 4-membered (azetidine) The smaller ring in azetidine imposes greater conformational restriction.
Backbone Dihedral Angles Restricted φ angle More severely restricted φ angle Provides a tool for fine-tuning peptide backbone conformation. rsc.org

Utilization in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore new areas of chemical space and identify novel biologically active compounds. nih.gov this compound, as a functionalized scaffold, is an excellent candidate for DOS and combinatorial chemistry approaches. The core structure presents multiple points for chemical modification, allowing for the rapid generation of a library of analogues.

The concept of DOS often relies on using simple, pluripotent starting materials that can be elaborated into a wide range of complex and diverse structures. nih.gov The azetidine scaffold fits this description perfectly. Synthetic diversification can be achieved through various reactions:

N1-Substitution: The ring nitrogen can be functionalized with a wide variety of substituents.

Amide Modification: The N-methyl group of the carboxamide can be replaced, or the amide itself can be transformed into other functional groups.

Ring Functionalization: As demonstrated in α-alkylation reactions, the carbon backbone of the azetidine ring can be substituted, often with high stereocontrol. rsc.org

This multi-directional approach allows chemists to systematically vary the appendages around the rigid azetidine core, creating a library of compounds with diverse shapes and properties. Such libraries are invaluable in screening campaigns for new drug leads and chemical probes. The application of multicomponent reactions involving azetidine precursors further enhances the potential for creating molecular diversity. rsc.orgnih.gov

Table 3: Potential Diversification Points on the this compound Scaffold

Diversification Point Type of Reaction Potential New Functionalities
Ring Nitrogen (N1) Alkylation, Acylation, Reductive Amination Alkyl chains, aryl groups, heterocyclic rings
Amide Nitrogen N-Demethylation followed by re-alkylation/acylation Varied alkyl and aryl substituents
Amide Carbonyl Reduction, conversion to thioamide Amines, thioamides

Systematic Investigation of N Methylazetidine 2 Carboxamide Derivatives and Analogues

Synthesis and Structural Characterization of Substituted Azetidine (B1206935) Carboxamides

The synthesis of substituted azetidine carboxamides, including N-methylazetidine-2-carboxamide, is a significant area of research in medicinal and organic chemistry. acs.orgbeilstein-journals.org These four-membered nitrogen-containing heterocycles serve as valuable building blocks for more complex molecules. rsc.org General synthetic strategies often involve the cyclization of appropriately substituted open-chain precursors.

One common approach involves the intramolecular alkylation of β-amino amides. For instance, the synthesis of 2-methyl-azetidine-2-carboxylic acid derivatives relies on the formation of the azetidine ring through intramolecular alkylation. researchgate.net Another method involves the reduction of β-lactams (azetidin-2-ones), which are readily available. rsc.org However, care must be taken as the strained four-membered ring can be prone to opening under the reaction conditions, especially in the presence of Lewis acids. rsc.org

The synthesis of N-substituted azetidines can also be achieved through various methods, including the N-alkylation of a secondary amine with reagents like bromoacetonitrile, followed by further transformations. nih.gov For example, N-allyl amino diols can be converted to trisubstituted azetidines over several steps. nih.gov The amidation of azetidine esters with ammonia (B1221849) is a direct route to the corresponding carboxamides. rsc.org

The structural characterization of these compounds is crucial for understanding their properties and reactivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and ¹⁵N NMR) and X-ray crystallography are extensively used. capes.gov.bracs.orgchemicalbook.com ¹⁵N NMR spectroscopy, in particular, can provide valuable information about the electronic environment of the nitrogen atom within the azetidine ring. acs.org X-ray crystallography provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms, which is essential for determining the conformation of the azetidine ring and the relative stereochemistry of substituents. nih.gov

Interactive Table 1: Synthetic Methods for Substituted Azetidine Carboxamides

Method Description Key Reagents/Conditions Advantages Potential Challenges
Intramolecular Alkylation Cyclization of a precursor containing both an amine and a leaving group.Base-promoted cyclization of dibromo amino esters.Forms the azetidine ring directly.Competition with elimination reactions. acs.org
β-Lactam Reduction Reduction of the carbonyl group of an azetidin-2-one.Diborane (B8814927), LiAlH₄, Alanes. rsc.orgReadily available starting materials.Ring-opening under harsh conditions. rsc.org
N-Alkylation Introduction of a substituent on the azetidine nitrogen.Bromoacetonitrile, followed by transformations. nih.govVersatile for introducing N-substituents.Requires multi-step sequences. nih.gov
Amidation of Esters Conversion of an azetidine ester to a carboxamide.Aqueous NH₃. rsc.orgDirect conversion to the desired functional group.Can be a low-yielding step. rsc.org

Influence of Substituent Effects on Azetidine Ring Conformation and Stability

The conformation of the azetidine ring is not planar and typically adopts a puckered or bent conformation to relieve ring strain. rsc.org The degree of puckering and the preferred conformation are significantly influenced by the nature and position of substituents on the ring. capes.gov.brresearchgate.net

Substituents can exert both steric and electronic effects that dictate the conformational preference. For example, in 1-cyclohexyl-2-carbomethoxy-4-methylazetidine, the cis isomer favors a puckered ring with the major substituents in equatorial positions to minimize steric interactions. capes.gov.br In contrast, the trans isomer exhibits a more planar ring structure. capes.gov.br Computational studies have shown that N-substitution does not drastically alter the ring geometry angle, but quaternization of the nitrogen atom can lead to a significant increase in puckering. researchgate.net

Furthermore, the presence of certain substituents can lead to decomposition. For example, some C2-substituted azetidines have shown limited benchtop stability, with decomposition observed in solution over time. acs.org

Synthesis and Study of Stereoisomeric Variants

The synthesis of specific stereoisomers of this compound and its analogues is of great interest, as different stereoisomers can exhibit distinct biological activities. Several strategies have been developed for the enantioselective and diastereoselective synthesis of substituted azetidines.

One common approach is the use of chiral auxiliaries. For example, (S)-phenylglycinol has been employed as a resolving agent in the synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid. researchgate.net This method involves the separation of diastereomeric amides by chromatography. researchgate.net Similarly, optically active α-methylbenzylamine has been used as a chiral auxiliary for the asymmetric preparation of azetidine-2-carboxylic acid. nih.gov

Chiral resolution of racemic mixtures is another important technique. Racemic azetidine-2-carboxylic acid can be resolved using chiral resolving agents like D- or L-tyrosine hydrazide after appropriate N-protection. researchgate.net Menthyl esters have also been successfully used for the chiral resolution of carboxylic acid intermediates in the synthesis of artificial glutamate (B1630785) analogs containing an azetidine ring. beilstein-journals.org

Diastereoselective synthesis aims to control the formation of a specific diastereomer. The stereochemistry of substituents on the azetidine ring is often retained during reactions like the reduction of β-lactams. acs.org The diastereoselectivity of cyclization reactions to form the azetidine ring can be influenced by the nature of the substituents on the nitrogen atom. acs.org

The study of these stereoisomeric variants often involves computational and spectroscopic methods to determine their absolute configuration and conformational preferences. beilstein-journals.org

Interactive Table 2: Stereoselective Synthesis of Azetidine Derivatives

Method Description Example Chiral Auxiliary/Reagent Key Feature
Chiral Auxiliary A chiral molecule is temporarily incorporated to direct the stereochemical outcome.(S)-phenylglycinol researchgate.net, (S)-α-methylbenzylamine nih.govFormation of separable diastereomers.
Chiral Resolution Separation of a racemic mixture into its enantiomers.D- or L-tyrosine hydrazide researchgate.net, L-menthol beilstein-journals.orgAllows for the isolation of pure enantiomers from a racemate.
Diastereoselective Synthesis A reaction that favors the formation of one diastereomer over others.N-benzyl derivatives in photocyclization reactions. acs.orgControls the relative stereochemistry of multiple chiral centers.

Systematic Modifications of the Carboxamide Moiety

The carboxamide group at the C2 position of the azetidine ring is a key functional moiety that can be systematically modified to explore structure-activity relationships and to act as a bioisosteric replacement for other functional groups. acs.orgdrughunter.com

One common modification is the hydrolysis of the carboxamide to the corresponding carboxylic acid. This transformation is often a key step in the synthesis of azetidine-2-carboxylic acid and its derivatives, which are rigid analogues of amino acids. acs.org

The amide nitrogen can be further functionalized. For example, N-acylation or N-sulfonylation can be performed to introduce different substituents. acs.org These modifications can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Bioisosteric replacement of the carboxamide group is a widely used strategy in medicinal chemistry. drughunter.com Heterocyclic rings such as oxadiazoles, triazoles, or imidazoles can be used to mimic the hydrogen-bonding properties of the amide while potentially improving metabolic stability and pharmacokinetic profiles. drughunter.comnih.gov For instance, the trifluoroethylamine group has been explored as a bioisostere for the amide, where the electronegative trifluoroethyl group mimics the carbonyl group. drughunter.com

The synthesis of various carboxamide derivatives with different substituents on the amide nitrogen is also a common strategy. This can be achieved by coupling the corresponding azetidine-2-carboxylic acid with a variety of amines.

Comparative Chemical Reactivity of Analogues

The chemical reactivity of this compound analogues is largely dictated by the strained four-membered ring and the nature of the substituents. beilstein-journals.orgmagtech.com.cn Azetidines are generally stable but can undergo ring-opening reactions under certain conditions, often requiring activation by Lewis acids or N-quaternization. rsc.orgmagtech.com.cn

Nucleophilic ring-opening is a major reaction pathway for azetidines. magtech.com.cn The regioselectivity of this reaction is highly dependent on the electronic effects of the substituents. magtech.com.cn For azetidines with unsaturated substituents at the C2 position, such as a carboxamide group, nucleophilic attack often occurs at the carbon atom adjacent to the nitrogen due to the stabilizing conjugative effect. magtech.com.cn

The reactivity of the azetidine ring can also be influenced by intramolecular processes. As mentioned earlier, a pendant amide group can act as an internal nucleophile, leading to intramolecular ring-opening decomposition. acs.orgnih.gov The rate of this decomposition is influenced by the length of the linker between the amide and the azetidine ring. acs.org

The presence of different substituents can also lead to different reaction pathways. For example, the reduction of N-substituted azetidin-2-ones with reagents like diborane or LiAlH₄ typically yields the corresponding azetidines, preserving the ring structure. acs.org However, in some cases, particularly with electron-rich substituents on the ring, rearrangement to larger ring systems can occur. acs.org

The reactivity of azetidines can be harnessed for the synthesis of more complex molecules. For instance, ring-expansion reactions of azetidine systems have been used to synthesize substituted pyrroles. nih.gov

Exploration of N Methylazetidine 2 Carboxamide in Chemical Biology and Mechanistic Inquiry Strictly Non Clinical

Design and Synthesis of N-Methylazetidine-2-carboxamide-based Chemical Probes

The synthesis of chemical probes based on the this compound core is achieved through versatile and often multi-step synthetic strategies, allowing for the introduction of various functional groups, labels, or reactive moieties. These probes are instrumental for investigating biological targets and pathways.

General synthetic routes often begin with commercially available or readily prepared azetidine (B1206935) precursors, such as 1-Boc-3-azetidinone or derivatives of L-azetidine-2-carboxylic acid. mdpi.com One common approach involves the Horner-Wadsworth-Emmons reaction to introduce substituents to the azetidine ring, which can then be further modified. mdpi.com Another established strategy is the intramolecular cyclization of acyclic precursors. For instance, β-chloro-γ-sulfonylamino alcohols can undergo intramolecular cyclization under Mitsunobu conditions to form the azetidine ring. rsc.org Similarly, the treatment of compounds like bis-mesylated 1,3-butanediol with an appropriate amine (e.g., benzylamine) can yield the desired azetidine core, which can be subsequently N-methylated and coupled to form the carboxamide. rsc.org

The synthesis can also start from chiral precursors like D-glucose to create complex polyhydroxylated azetidine derivatives. nih.gov This methodology involves forming a key azetidine ring skeleton through intramolecular nucleophilic displacement, followed by a series of protection, deprotection, and modification steps to yield the target molecule. nih.gov The carboxamide functional group is typically introduced via standard peptide coupling reactions, where an activated azetidine-2-carboxylic acid derivative is reacted with methylamine. The N-methylation of the azetidine ring nitrogen can be accomplished using reagents like iodomethane, often after the main scaffold is constructed. These modular synthetic approaches allow for the systematic modification of the core structure to develop a library of chemical probes for various research applications. researchgate.netnih.govrsc.org

In Vitro Enzyme Inhibition Studies: Mechanistic Aspects and Binding Mode Analysis

Derivatives of the azetidine-2-carboxamide (B111606) scaffold have been investigated as inhibitors for several classes of enzymes. These in vitro studies are crucial for understanding their mechanism of action and for elucidating the molecular interactions within the enzyme's active site.

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are one target class. Certain azetidine-containing compounds have shown inhibitory activity against these enzymes. researchgate.net Molecular docking studies suggest that these inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The binding mode often involves key interactions like hydrogen bonds and hydrophobic contacts within the enzyme's active site gorge. nih.gov The mechanism can be competitive, where the inhibitor competes with the substrate for binding to the active site. nih.gov

Another area of investigation is glycosidase inhibition. Azetidine iminosugars, which share the core azetidine ring, have demonstrated inhibitory activity against enzymes like amyloglucosidase. researchgate.net Kinetic analysis has revealed a competitive mode of inhibition for these compounds. researchgate.net Molecular docking simulations have further supported these findings by showing that the inhibitors can fit within the active site of amyloglucosidase, forming favorable interactions with key amino acid residues. nih.govresearchgate.net

The tables below summarize representative data from in vitro enzyme inhibition studies of compounds containing the azetidine carboxamide or related scaffolds.

Enzyme TargetInhibitor TypeObserved IC₅₀ ValuesInhibition MechanismReference
Acetylcholinesterase (AChE)Pyridazine-3-carboxamide derivative0.11 µM - 2.69 µMMixed-type (targets CAS and PAS) nih.gov
Butyrylcholinesterase (BChE)Azetidine-containing dipeptideVariable; less potent than for AChECompetitive researchgate.netnih.gov
AmyloglucosidaseAzetidine iminosugarMore active than Miglitol standardCompetitive researchgate.net
N-Acylethanolamine Acid Amidase (NAAA)Oxetanylcarbamic acid ester7 nM (human NAAA)Covalent nih.gov
DNA GyraseMorpholine-based thiazole3.52 µg/mL - 4.32 µg/mLCompetitive als-journal.com

In Vitro Receptor Binding Affinity Investigations and Structure-Activity Relationship (SAR)

The this compound scaffold is also utilized in the study of receptor-ligand interactions. In vitro binding assays are employed to determine the affinity of these compounds for specific receptors, and systematic structural modifications help to establish structure-activity relationships (SAR).

One example involves analogues of muscarinic agonists binding to muscarinic cholinergic receptors (mAChRs). nih.gov Competitive binding assays using radiolabeled ligands like [³H]oxotremorine-M are performed in preparations of rat brain membranes, which are rich in m1AChRs. nih.gov An azetidine analogue of a known agonist was found to have a high binding affinity, with a Kᵢ value of 12 nM. nih.gov Such studies are critical for understanding how the azetidine ring influences receptor affinity compared to other cyclic amines like pyrrolidine. nih.gov

SAR studies on azetidine-containing dipeptides have identified key structural features necessary for biological activity. For instance, in a series of antiviral compounds, a benzyloxycarbonyl group at the N-terminus and an aliphatic side-chain at the C-terminus were found to be essential for activity. nih.gov The conformational constraint imposed by the azetidine ring, which can induce a γ-type reverse turn, appears to be influential. nih.gov

The following table outlines key SAR findings for azetidine-based compounds from various studies.

Compound SeriesTargetKey SAR FindingReference
Azetidine-containing dipeptidesHCMVA benzyloxycarbonyl moiety at the N-terminus is crucial for activity. nih.gov
Azetidine-containing dipeptidesHCMVAliphatic substituents at the C-carboxamide group enhance activity. nih.gov
Pyrimidine-4-carboxamidesNAPE-PLDConformational restriction by replacing N-methylphenethylamine with (S)-3-phenylpiperidine increased potency. researchgate.net
Oxetanylcarbamic acid estersNAAASubstitution on the carbamate nitrogen and the phenyl ring significantly impacts inhibitory potency. nih.gov

Role as a Structural Mimic or Scaffold for Biochemical Systems

The azetidine ring is a key structural motif in medicinal chemistry and chemical biology, primarily serving as a bioisostere or structural mimic of the proline residue. nih.gov L-azetidine-2-carboxylic acid is the lower homologue of L-proline, and its incorporation into peptides and proteins can significantly alter their properties. nih.gov

The azetidine scaffold is valued in drug design for its ability to impart desirable physicochemical properties. researchgate.net Incorporating this motif can improve metabolic stability against oxidative processes and enhance aqueous solubility. Furthermore, it increases the fraction of sp³-hybridized carbon atoms (a desirable feature in modern drug discovery) while providing a rigid structural element. researchgate.net Despite these advantages, the synthetic challenges associated with creating substituted azetidines have historically limited their broader use. rsc.orgresearchgate.net

Biophysical Characterization of Interactions (e.g., Hydrogen Bonding, Conformational Effects)

Understanding the biophysical properties of this compound is essential for interpreting its interactions in biological systems. The molecule contains several key features that dictate its behavior: the amide group, which can act as both a hydrogen bond donor and acceptor, and the conformationally constrained azetidine ring.

Hydrogen Bonding: The carboxamide moiety is capable of forming strong hydrogen bonds. The carbonyl oxygen is a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. mdpi.com These interactions are fundamental in stabilizing the binding of the molecule to enzyme active sites or receptor pockets. For example, in the active site of an enzyme that synthesizes azetidine-2-carboxylic acid, the amine group of the product forms hydrogen bonds with the hydroxyl group of a tyrosine residue and the carbonyl oxygen of a phenylalanine residue. nih.gov

Emerging Research Areas and Future Perspectives for N Methylazetidine 2 Carboxamide

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis and modification of N-methylazetidine-2-carboxamide are poised to be revolutionized by advanced synthetic technologies. These methods offer pathways to improved efficiency, safety, and the ability to generate novel derivatives.

Flow Chemistry: The application of continuous flow chemistry to the synthesis of strained ring systems like azetidines is a promising avenue. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is critical when handling potentially unstable intermediates or energetic reactions associated with ring formation or functionalization. While specific studies on the flow synthesis of this compound are not yet widely reported, the principles have been successfully applied to other heterocyclic systems, suggesting a strong potential for adaptation.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. nih.gov This technology is particularly relevant for the functionalization of this compound. For instance, photoredox-mediated approaches could be employed for the decarboxylative alkylation or arylation at the C-4 position of the azetidine (B1206935) ring, or for the introduction of functional groups via radical intermediates. nih.gov A notable example in a related system is the photoredox-catalyzed 1,4-conjugate addition of N-substituted acetic acids to electron-deficient olefins, demonstrating a method for C-C bond formation under mild, visible-light-mediated conditions. nih.gov The synthesis of azetidines through photo-induced copper catalysis via a [3+1] radical cascade cyclization further highlights the potential of photoredox methods in constructing the core azetidine scaffold itself. nih.gov

Future research will likely focus on developing bespoke photoredox and flow chemistry protocols for the targeted synthesis and derivatization of this compound, unlocking new synthetic possibilities.

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the in silico design and prediction of properties of novel molecules before their synthesis. For this compound, computational methods can accelerate the discovery of derivatives with desired characteristics.

Molecular Docking and Structure-Based Design: For medicinal chemistry applications, molecular docking studies can predict the binding interactions of this compound derivatives with biological targets. nih.govmdpi.com By modeling these interactions, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. For example, in the design of novel anticancer agents, computational docking has been used to evaluate the binding of carboxamide derivatives to targets like topoisomerase–DNA complexes. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the geometric and electronic properties of this compound and its derivatives. researchgate.net These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. Such computational studies have been successfully used to correlate the quantum chemical parameters of novel 2-thiohydantoin (B1682308) nucleosides with their experimentally observed cytotoxic activities. researchgate.net

The integration of these computational approaches will guide the rational design of this compound derivatives with tailored properties for various applications.

Development of New Methodologies for Site-Selective Functionalization

The ability to selectively functionalize specific positions of the this compound scaffold is crucial for creating a diverse library of derivatives. The inherent strain and electronic properties of the azetidine ring present unique challenges and opportunities for regioselective and stereoselective reactions.

Recent advances in catalysis offer promising strategies. For example, the development of palladium-catalyzed C-H activation and functionalization, potentially assisted by transient directing groups, could enable the direct introduction of substituents at the C-3 or C-4 positions of the azetidine ring. nih.gov While direct examples on this compound are scarce, research on the site-selective functionalization of other heterocyclic systems, such as carbazoles, provides a conceptual framework. nih.gov

Furthermore, organocatalysis presents another powerful approach for the enantioselective functionalization of cyclic compounds. nih.gov Chiral organocatalysts could be employed to control the stereochemistry of reactions at the carbon atoms of the azetidine ring. The development of such methodologies will be instrumental in exploring the chemical space around the this compound core.

Exploration of Unexplored Chemical Reactivity and Synthetic Utilities

The unique structural features of this compound, particularly the strained four-membered ring, suggest that it may exhibit unexplored chemical reactivity that can be harnessed for novel synthetic applications.

Ring-Opening and Ring-Expansion Reactions: The strain energy of the azetidine ring can be exploited in ring-opening reactions to generate highly functionalized acyclic amine derivatives. rsc.org By carefully choosing the reagents and reaction conditions, it may be possible to achieve selective cleavage of the C-C or C-N bonds of the ring. Conversely, ring-expansion reactions could provide access to larger, more complex heterocyclic systems, such as pyrrolidines or piperidines, starting from the readily accessible azetidine core.

Use as a Chiral Building Block: The inherent chirality of this compound makes it a valuable building block in asymmetric synthesis. rsc.org Following derivatization, the azetidine ring can be carried through several synthetic steps before a potential late-stage ring-opening to reveal a chiral amine or amino acid derivative. The synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine demonstrates the utility of azetidines as scaffolds for creating stereochemically complex molecules. rsc.org

Future research will undoubtedly uncover new reactions and synthetic strategies that leverage the unique reactivity of the this compound scaffold.

Role in Advanced Materials Science

While the primary focus of research on azetidine derivatives has been in medicinal chemistry, their unique structural and electronic properties also make them intriguing candidates for applications in materials science. researchgate.net

The rigid and compact nature of the azetidine ring can be used to introduce specific conformational constraints into polymers or molecular crystals. This could influence properties such as thermal stability, morphology, and electronic conductivity. The incorporation of the polar carboxamide group and the N-methyl group could also be used to tune the intermolecular interactions and self-assembly behavior of materials.

Although direct applications of this compound in materials science are not yet well-documented, the broader use of azetidines in areas such as energetic materials suggests the potential for this compound to find utility in the design of novel functional materials. researchgate.net Further exploration in this area could lead to the development of new polymers, liquid crystals, or organic electronic materials with unique properties derived from the this compound core.

Q & A

Q. What are the key physicochemical properties of N-methylazetidine-2-carboxamide, and how do they influence experimental design?

Answer: this compound (CAS: 1697240-19-9) has the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol . Its small, rigid azetidine ring and carboxamide group confer polarity and hydrogen-bonding potential, critical for solubility in polar solvents (e.g., DMSO, water). When designing experiments, researchers must account for its hygroscopicity and potential degradation under acidic/basic conditions. Purity verification via HPLC (≥95%) and storage at −20°C in anhydrous conditions are recommended to prevent hydrolysis .

Q. What synthetic routes are available for this compound, and how can yield and purity be optimized?

Answer: Synthesis typically involves:

  • Ring-closure reactions : Starting from β-lactam precursors or azetidine intermediates.
  • Amidation : Reacting azetidine-2-carboxylic acid with methylamine in the presence of coupling agents (e.g., HATU, DCC) .
    Key steps for optimization:
  • Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to avoid side reactions.
  • Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic methods are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and carboxamide (δ ~6.5–8.0 ppm for NH) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 115.1 [M+H]⁺ .

Advanced Research Questions

Q. How does the conformational rigidity of the azetidine ring impact the compound’s reactivity in coordination chemistry?

Answer: The azetidine ring’s restricted puckering limits conformational flexibility, making it a stable ligand for metal coordination. Studies on analogous carboxamide-metal complexes (e.g., ruthenium(II)) show that the carboxamide oxygen and azetidine nitrogen act as bidentate ligands , forming stable five-membered chelate rings. This enhances catalytic activity in oxidation reactions . Experimental validation:

  • Conduct X-ray crystallography to determine binding geometry.
  • Use UV-Vis titration to measure binding constants with transition metals (e.g., Cu²⁺, Ru²⁺) .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

Answer: Discrepancies in stability studies often arise from:

  • pH-dependent hydrolysis : The compound degrades rapidly below pH 3 (amide bond cleavage) and above pH 10 (ring-opening).
  • Analytical bias : HPLC methods using acidic mobile phases may artificially inflate degradation rates.
    Methodological solutions :
  • Perform kinetic studies in buffered solutions (pH 2–12) at 25°C/37°C.
  • Use LC-MS to identify degradation products (e.g., azetidine-2-carboxylic acid) .

Q. What strategies are recommended for modifying this compound to enhance bioactivity?

Answer:

  • Functionalization : Introduce substituents at the azetidine nitrogen (e.g., alkyl groups) to modulate lipophilicity.
  • Hybridization : Conjugate with bioactive scaffolds (e.g., quinazoline, thiadiazole) via amide coupling .
  • Coordination complexes : Synthesize metal complexes to exploit redox activity (e.g., Ru(II) for anticancer studies) .
    Validation : Screen modified analogs using enzyme inhibition assays (e.g., kinases) and molecular docking to predict binding modes .

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